molecular formula C26H30N4S2 B2838095 (2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine CAS No. 1322879-47-9

(2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

Cat. No.: B2838095
CAS No.: 1322879-47-9
M. Wt: 462.67
InChI Key: PQWQJXSLJKTAFH-ZQZMJUSDSA-N
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Description

(2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes multiple thiazole rings and phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-phenylimino-1,3-thiazole with a suitable hexyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as anhydrous potassium carbonate, and a solvent like dry acetone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dry acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

(2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-phenylimino-1,3-thiazole: A precursor in the synthesis of the target compound.

    N-phenyl-1,3-thiazol-2-imine: Another related thiazole derivative with similar structural features.

Uniqueness

(2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine stands out due to its unique combination of multiple thiazole rings and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-3-[6-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)hexyl]-N-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4S2/c1-21-19-31-25(27-23-13-7-5-8-14-23)29(21)17-11-3-4-12-18-30-22(2)20-32-26(30)28-24-15-9-6-10-16-24/h5-10,13-16,19-20H,3-4,11-12,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWQJXSLJKTAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=CC=C2)N1CCCCCCN3C(=CSC3=NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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